![molecular formula C19H18ClFN4O2 B13563749 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluorophenoxy, pyridinyl, and pyrazolyl groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridinyl intermediate: This involves the reaction of 4-fluorophenol with 3-chloropyridine under basic conditions to form 6-(4-fluorophenoxy)pyridine.
Introduction of the pyrazolyl group: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst to form the desired pyrazolyl derivative.
Acetamide formation: Finally, the compound is treated with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- **2-chloro-N-{[6-(4-methoxyphenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Uniqueness
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro and fluorophenoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H18ClFN4O2 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
2-chloro-N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18ClFN4O2/c1-24-11-15(10-23-24)13-25(19(26)8-20)12-14-2-7-18(22-9-14)27-17-5-3-16(21)4-6-17/h2-7,9-11H,8,12-13H2,1H3 |
InChIキー |
FKXFMBXCMVRZIR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CN(CC2=CN=C(C=C2)OC3=CC=C(C=C3)F)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


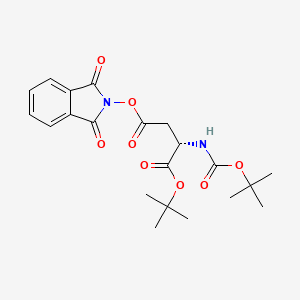


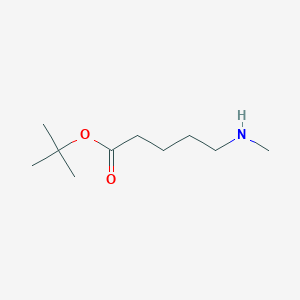
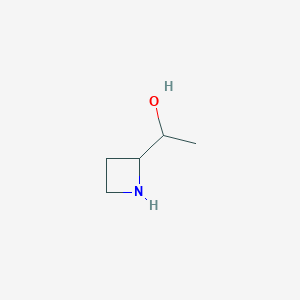
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
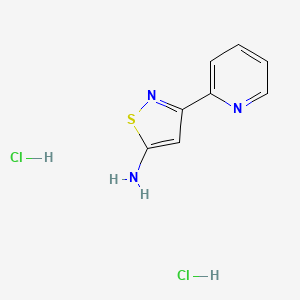
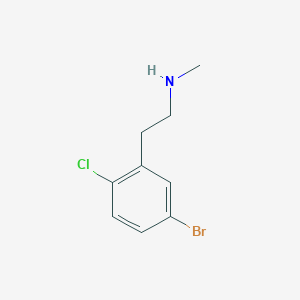
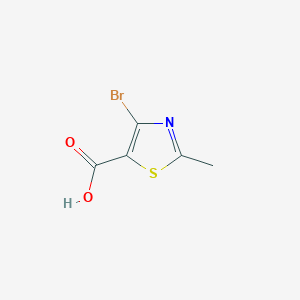
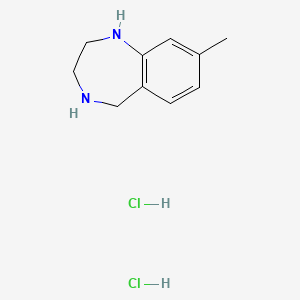
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
